molecular formula C22H22N6OS B2863381 N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034607-26-4

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2863381
CAS RN: 2034607-26-4
M. Wt: 418.52
InChI Key: URJTWKIEWAKAOM-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H22N6OS and its molecular weight is 418.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, such as thiadiazoles, are frequently synthesized for various applications in medicinal chemistry due to their biological activity. For instance, the synthesis and insecticidal assessment of novel heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis highlight the relevance of such structures in developing insecticidal agents (Fadda et al., 2017). Similarly, compounds with pyrazole and pyridine rings are synthesized for their potential applications in pharmaceuticals, demonstrating the importance of these moieties in drug design and development.

Antimycobacterial and Antituberculosis Activity

Thiadiazole derivatives have been studied for their antimycobacterial activity, as seen in research exploring substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis (Gezginci et al., 1998). This research area is significant for the development of new treatments for tuberculosis, showcasing the potential health applications of compounds featuring similar chemical structures.

Mechanism of Action

Target of Action

Compounds with similar structures, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The compound operates through an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This mechanism is common in electron donor–acceptor (D–A) systems .

Biochemical Pathways

Compounds with similar structures have been used as potential visible-light organophotocatalysts . These photocatalysts have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .

Pharmacokinetics

The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same . This suggests that the compound’s bioavailability could potentially be adjusted through structural modifications.

Result of Action

Compounds with similar structures have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community as a method to perform environmentally sustainable chemistry .

properties

IUPAC Name

N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6OS/c29-22(17-5-6-20-21(15-17)26-30-25-20)28(18-3-1-2-4-18)14-13-27-12-9-19(24-27)16-7-10-23-11-8-16/h5-12,15,18H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJTWKIEWAKAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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